molecular formula C5H11NO B13495638 (1R,2R)-2-Ethoxycyclopropan-1-amine

(1R,2R)-2-Ethoxycyclopropan-1-amine

Cat. No.: B13495638
M. Wt: 101.15 g/mol
InChI Key: YLZLFVHVXAGPLZ-RFZPGFLSSA-N
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Description

(1R,2R)-2-Ethoxycyclopropan-1-amine is a chiral cyclopropane derivative with an ethoxy group and an amine group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Ethoxycyclopropan-1-amine typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the cyclopropanation of an alkene using diazo compounds, ylides, or carbene intermediates . The resulting cyclopropane can then be functionalized to introduce the ethoxy and amine groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by purification and functionalization steps. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Ethoxycyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines, while reduction can produce various cyclopropylamines .

Scientific Research Applications

(1R,2R)-2-Ethoxycyclopropan-1-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-Ethoxycyclopropan-1-amine is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new chiral drugs .

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(1R,2R)-2-ethoxycyclopropan-1-amine

InChI

InChI=1S/C5H11NO/c1-2-7-5-3-4(5)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1

InChI Key

YLZLFVHVXAGPLZ-RFZPGFLSSA-N

Isomeric SMILES

CCO[C@@H]1C[C@H]1N

Canonical SMILES

CCOC1CC1N

Origin of Product

United States

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